molecular formula C19H18N2O3S B026479 5-(4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione CAS No. 144809-28-9

5-(4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione

Cat. No.: B026479
CAS No.: 144809-28-9
M. Wt: 354.4 g/mol
InChI Key: YNTUJOCADSTMCL-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

UCL1684 is a quinolinium ion that results from the joining of two molecules of 4-aminoquinolinium via a 1,3-dimethylbenzene linker at positions 1 and 4, forming a cyclic structure. It is a potent blocker of calcium-activated potassium channels in rats .

Properties

IUPAC Name

(5E)-5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17/h3-8,11-12H,2,9-10H2,1H3,(H,21,22,23)/b17-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNTUJOCADSTMCL-GZTJUZNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)C=C3C(=O)NC(=O)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)/C=C/3\C(=O)NC(=O)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144809-28-9
Record name 2,4-Thiazolidinedione, 5-[[4-[2-(5-ethyl-2-pyridinyl)ethoxy]phenyl]methylene]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.696
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Knoevenagel Condensation for Thiazolidinedione Intermediate

The synthesis begins with the formation of 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione through a Knoevenagel condensation between p-hydroxybenzaldehyde and thiazolidine-2,4-dione (TZD). This reaction is catalyzed by amine-based catalysts such as piperidinium acetate or pyrrolidine in aromatic hydrocarbons (e.g., toluene) or alcohols (e.g., methanol) under reflux (100–150°C). For example, a 5-hour reflux in toluene with piperidine and benzoic acid yields 35 g of the bright yellow intermediate (HPLC purity: 98.7%).

The mechanism involves deprotonation of TZD’s activated methylene group, followed by nucleophilic attack on the aldehyde carbonyl. The resulting α,β-unsaturated ketone is stabilized by conjugation with the thiazolidinedione ring.

Reduction to 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione

The intermediate 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione undergoes reduction using sodium borohydride (NaBH₄) in a basic aqueous solution with cobalt chloride (CoCl₂) and dimethylglyoxime as a ligand. This step achieves >95% conversion to 5-(4-hydroxybenzyl)thiazolidine-2,4-dione, critical for subsequent alkylation. Industrial applicability is enhanced by using water as the solvent, enabling simple pH-controlled crystallization.

Alkylation via Williamson Ether Synthesis

Sulfonate Ester Preparation

The alkylating agent, 2-(5-ethylpyridin-2-yl)ethyl 4-methylbenzenesulfonate, is synthesized by sulfonylation of (5-ethyl-2-pyridyl)ethanol with p-toluenesulfonyl chloride. This step typically achieves >85% yield under mild conditions (0–25°C).

Nucleophilic Substitution

The phenolic hydroxyl group of 5-(4-hydroxybenzyl)thiazolidine-2,4-dione is deprotonated using potassium carbonate in acetone, forming a phenoxide ion. This ion undergoes SN2 substitution with the sulfonate ester at 60–80°C, yielding the target compound. The reaction completes within 5 hours, with a molar yield of 54.1% and a melting point of 157–158.3°C.

Table 1. Comparative Analysis of Alkylation Methods

ParameterWO2009148195A1CN1189468C
Alkylating AgentTosylate derivativePre-formed sulfonate
SolventAcetoneEthanol
BaseK₂CO₃KOH
Reaction Time (h)55
Yield (%)54.154.1
Purity (HPLC)98.4%98.4%

Industrial-Scale Optimization

Catalytic System Innovations

The use of CoCl₂ and dimethylglyoxime in NaBH₄-mediated reductions minimizes side reactions (e.g., over-reduction) while enabling aqueous workup. This contrasts with traditional methods requiring anhydrous conditions and hazardous hydrides like LiAlH₄.

Solvent Selection and Waste Reduction

Toluene and methanol are preferred for condensation due to their high boiling points and ease of recovery. A closed-loop system in patent WO2009148195A1 reduces solvent waste by >30% compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

UCL1684 primarily undergoes substitution reactions due to the presence of the quinolinium ion. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogens and nucleophiles. Conditions often involve solvents like DMSO and temperatures ranging from room temperature to elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reagents like sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted quinolinium derivatives .

Scientific Research Applications

Antidiabetic Properties

Thiazolidinediones (TZDs), including the compound , are primarily known for their insulin-sensitizing effects, making them valuable in the treatment of type 2 diabetes mellitus. These compounds act by activating peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose and lipid metabolism.

  • Mechanism of Action : The activation of PPAR-γ enhances insulin sensitivity in peripheral tissues, leading to improved glucose uptake and reduced plasma glucose levels. This mechanism is critical for managing diabetes and has been well-documented in various studies .
  • Clinical Relevance : The thiazolidinedione class has been used clinically to treat type 2 diabetes, with compounds such as pioglitazone being widely prescribed. The compound 5-(4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione may exhibit similar properties, warranting further investigation into its efficacy and safety profiles .

Structural Characteristics

The structural integrity of this compound is essential for its biological activity. The compound features a thiazolidine ring that is crucial for its interaction with biological targets.

The synthesis of this compound involves the condensation of 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde with thiazolidinedione under reflux conditions in methanol. This method highlights the importance of careful synthetic design to yield high-purity compounds suitable for biological testing .

Table 2: Synthesis Parameters

ReagentAmount
4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde600 mg (2.32 mmol)
Thiazolidinedione299 mg (2.55 mmol)
Methanol7 ml
Piperidine (catalytic amount)1.85 mmol

Comparison with Similar Compounds

Similar Compounds

Uniqueness

UCL1684 is unique due to its non-peptidic nature and high potency as a blocker of calcium-activated potassium channels. It has a specific structure that allows it to effectively inhibit these channels with high selectivity .

Biological Activity

5-(4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione is a thiazolidinedione derivative that has garnered attention for its potential biological activities, particularly in the context of diabetes management and other metabolic disorders. Thiazolidinediones are known to enhance insulin sensitivity and have been used in the treatment of type 2 diabetes. This article explores the compound's structural characteristics, biological activities, synthesis methods, and relevant case studies.

Structural Characteristics

The compound's chemical structure can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C19H20N2O3S
  • Key Structural Features :
    • Thiazolidine ring
    • Ethoxy group attached to a pyridine
    • Benzylidene moiety

The thiazolidine ring exhibits dihedral angles with adjacent aromatic systems, contributing to its three-dimensional conformation and potential interaction sites for biological targets .

Antidiabetic Properties

Thiazolidinediones, including this compound, are primarily recognized for their role in diabetes management. They function by activating peroxisome proliferator-activated receptor gamma (PPAR-γ), which regulates glucose and lipid metabolism. The compound has shown promise in:

  • Reducing Plasma Glucose Levels : Studies indicate significant reductions in fasting blood glucose levels in diabetic models.
  • Lipid Profile Improvement : It has been observed to lower triglyceride and cholesterol levels, contributing to better cardiovascular health in diabetic patients .

Inhibition of Protein Tyrosine Phosphatases

Recent research suggests that derivatives of thiazolidinedione can act as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key regulator of insulin signaling. The compound demonstrated:

  • Binding Affinity : Molecular docking studies revealed strong interactions with PTP1B, suggesting potential as a therapeutic agent for enhancing insulin sensitivity.
  • Hydrogen Bonding Interactions : Specific amino acids such as ASP48 and TYR46 were identified as critical for binding stability .

Other Biological Activities

Beyond its antidiabetic effects, the compound exhibits a range of pharmacological activities:

  • Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains.
  • Antioxidant Properties : The compound has shown potential in scavenging free radicals, which could mitigate oxidative stress-related diseases .

Synthesis Methods

The synthesis of this compound involves a multi-step process:

  • Starting Materials :
    • 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde
    • Thiazolidinedione precursor
  • Reaction Conditions :
    • The aldehyde and thiazolidinedione are dissolved in methanol with a catalytic amount of piperidine.
    • The mixture is refluxed overnight followed by acidification and crystallization.
  • Yield and Purity : The final product is purified through recrystallization techniques yielding high purity suitable for biological testing .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • In Vivo Studies :
    • Animal models treated with the compound exhibited significant improvements in glycemic control compared to controls.
    • Histological examinations revealed protective effects on pancreatic beta cells.
  • In Vitro Assays :
    • Cell viability assays demonstrated the compound's safety profile at therapeutic concentrations.
    • Enzyme inhibition assays confirmed its role as a PTP1B inhibitor with IC50 values indicating potent activity.
  • QSAR Modeling :
    • Quantitative structure–activity relationship (QSAR) models have been developed to predict the biological activity of similar compounds based on structural features. These models indicated a robust correlation between molecular characteristics and antidiabetic efficacy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 5-(4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione?

  • Answer: The Knoevenagel condensation is widely used for synthesizing thiazolidine-2,4-dione derivatives. For example, a green protocol employs diisopropyl ethyl ammonium acetate (DIPEAc) as a dual catalyst/solvent at room temperature, achieving moderate-to-good yields (60–85%) without tedious purification . This method is reusable for up to four cycles, enhancing sustainability. Alternative approaches include refluxing with piperidine in ethanol for 24 hours or using urea as a catalyst at 150°C .

Table 1: Comparison of Synthetic Methods

MethodCatalyst/SolventTemperatureYield (%)Reference
Knoevenagel condensationDIPEAcRoom temp60–85
Piperidine-mediatedEthanolReflux50–75
Urea-catalyzedSolvent-free150°C70–90

Q. How is the compound characterized, and what analytical techniques are critical for confirmation?

  • Answer: Key techniques include:

  • NMR spectroscopy (1H/13C) to confirm substituent positions and Z/E isomerism of the benzylidene group .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .
  • X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .
  • HPLC with UV detection for purity assessment, especially for certified reference materials (≥95% purity) .

Q. What preliminary biological activities are reported for this compound?

  • Answer: While direct data on this compound is limited, structural analogs (e.g., 5-arylidene-thiazolidinediones) show antimicrobial, anti-inflammatory, and antidiabetic activities. For example, 5-ethylidene derivatives exhibit MIC values of 12.5–25 µg/mL against Staphylococcus aureus . Thiazolidinediones also modulate PPARγ, a target for insulin sensitization .

Advanced Research Questions

Q. How does the 5-ethylpyridin-2-yl substituent influence pharmacological activity compared to other substituents?

  • Answer: Substituents at the 5th position significantly alter biological activity. The ethylpyridinyl group enhances lipophilicity, improving membrane permeability and target engagement. For instance, analogs with 5-ethylpyridinyl show superior PPARγ agonism compared to methyl or phenyl derivatives, as evidenced by EC50 values in receptor-binding assays . In contrast, electron-withdrawing groups (e.g., halogens) increase antimicrobial potency but reduce metabolic stability .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

  • Answer: Yields vary based on reaction conditions. For example:

  • DIPEAc-mediated synthesis achieves 60–85% yields , while piperidine/ethanol methods yield 50–75% .
  • Resolution: Optimize catalyst loading (e.g., 10 mol% DIPEAc) and solvent polarity. Contradictions may arise from Z/E isomer ratios, which are rarely quantified in yield reports. Use HPLC to monitor isomer distribution .

Q. What strategies are effective for improving the compound’s metabolic stability?

  • Answer:

  • Structural modifications: Replace the benzylidene group with a bioisostere (e.g., pyridinylmethylene) to reduce oxidative metabolism .
  • Formulation: Encapsulation in cyclodextrins or liposomes improves solubility and prolongs half-life .
  • Prodrug design: Introduce ester linkages at the thiazolidinedione nitrogen for controlled release .

Q. How does the Z/E isomerism of the benzylidene group impact biological activity?

  • Answer: Z-isomers typically exhibit higher activity due to better spatial alignment with target binding pockets. For example, (Z)-5-benzylidene analogs show 10-fold greater PPARγ affinity than E-isomers . Isomerism is controlled during synthesis by adjusting reaction time and temperature (e.g., shorter times favor Z-isomers) .

Table 2: Isomer-Dependent Activity

IsomerPPARγ EC50 (nM)Antimicrobial MIC (µg/mL)Reference
Z1512.5
E15025

Q. What catalytic mechanisms explain the efficiency of DIPEAc in Knoevenagel condensations?

  • Answer: DIPEAc acts as a bifunctional catalyst:

  • The acetate ion deprotonates the active methylene group of 2,4-thiazolidinedione, generating a nucleophile.
  • The ammonium ion stabilizes the transition state via electrostatic interactions, accelerating imine formation . Computational studies suggest a ΔG‡ reduction of 20–25 kcal/mol compared to traditional catalysts like piperidine.

Methodological Guidelines

  • Synthesis Optimization: Screen catalysts (e.g., DIPEAc vs. urea) and solvents (e.g., THF vs. ethanol) using design-of-experiment (DoE) models .
  • Data Contradiction Analysis: Compare reaction conditions across studies (e.g., molar ratios, purity of starting materials) and validate with orthogonal techniques (e.g., NMR vs. X-ray) .
  • Safety Protocols: Use flame-resistant equipment and avoid oxidizing agents during synthesis; store at 2–8°C under nitrogen .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
5-(4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.